2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one
Description
Properties
CAS No. |
786614-49-1 |
|---|---|
Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O/c1-3-4-15-6-7(2)5-8-9(15)13-11(12)14-10(8)16/h5-6H,3-4H2,1-2H3,(H2,12,14,16) |
InChI Key |
ISIZKZFFOVHABK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=C2C1=NC(=NC2=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Prediction : The target compound’s 8-propyl group may confer improved bioavailability over shorter-chain analogs (e.g., 8-ethyl), though this requires validation .
- Synthetic Challenges : Longer alkyl chains (e.g., propyl vs. methyl) can complicate purification due to increased hydrophobicity, as seen in lower yields for bulky substituents (e.g., 14% for 8-carbaldehyde in ) .
Biological Activity
2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered interest for its potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 213.27 g/mol. The compound features a pyrido-pyrimidine core structure that is significant in medicinal chemistry for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been studied primarily in the context of its interaction with various biological targets. Notably, compounds within the pyrido[2,3-d]pyrimidine class have shown promise in targeting kinases and other enzymes involved in cancer progression and inflammation.
- Kinase Inhibition : Research indicates that derivatives of pyrido[2,3-d]pyrimidines can inhibit key kinases involved in cellular signaling pathways. For example, certain analogs have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival .
- Anticancer Activity : The compound has demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. This is attributed to its ability to modulate signaling pathways associated with cell proliferation and survival.
- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thereby potentially offering therapeutic benefits in inflammatory diseases .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer properties .
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
